molecular formula C22H40O7 B1666639 Agaric acid CAS No. 666-99-9

Agaric acid

Cat. No.: B1666639
CAS No.: 666-99-9
M. Wt: 416.5 g/mol
InChI Key: HZLCGUXUOFWCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a type of fatty acid composed of a long hydrocarbon chain and three carboxylic acid groups at one end. This compound is known for its amphipathic character, meaning it has both polar (hydroxyl groups) and nonpolar (hydrocarbon chain) sections .

Mechanism of Action

Agaric acid, also known as Agaricic acid, is an organic tricarboxylic acid found in fungi . It plays a significant role in various biochemical pathways and has a unique mechanism of action. This article will delve into the details of its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the adenine nucleotide translocase . This translocase is an integral component of the mitochondrial membrane and plays a crucial role in the regulation of the mitochondrial permeability transition .

Mode of Action

This compound induces the mitochondrial permeability transition through its interaction with the adenine nucleotide translocase . This interaction facilitates the efflux of accumulated Ca2+, disrupts the potential of the membrane, and causes mitochondrial lumps . All of these effects bet on membrane fluidity .

Biochemical Pathways

This compound influences the metabolism of lipids by preventing the formation of C2 units from citrate and reducing the availability of citrate for the activation of acetyl-CoA carboxylase . It also influences sterol synthesis .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully understood. It can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The interaction of this compound with the adenine nucleotide translocase results in the efflux of accumulated Ca2+, disruption of the membrane potential, and the formation of mitochondrial lumps . These changes affect membrane fluidity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Agaric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .

Comparison with Similar Compounds

Uniqueness: Agaric acid is unique due to its specific structure, which includes a long hydrocarbon chain and three carboxylic acid groups. This structure allows it to interact with various biological molecules and influence metabolic pathways in ways that other similar compounds may not .

Properties

IUPAC Name

2-hydroxynonadecane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLCGUXUOFWCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046705
Record name Agaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666-99-9
Record name Agaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agaricic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Agaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Agaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxynonadecane-1,2,3-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AGARICIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XE342S7L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agaric acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Agaric acid
Reactant of Route 3
Agaric acid
Reactant of Route 4
Agaric acid
Reactant of Route 5
Agaric acid
Reactant of Route 6
Agaric acid
Customer
Q & A

Q1: What is the primary target of agaric acid within the cell?

A1: this compound is known to target the adenine nucleotide translocase (ANT), a protein located in the inner mitochondrial membrane. [, , , ]

Q2: How does this compound interact with the adenine nucleotide translocase?

A2: While the exact binding site is not fully characterized, studies suggest this compound might interact with the ANT at a site distinct from the adenine nucleotide binding site but overlapping with the binding site of other ANT inhibitors like carboxyatractyloside. [, ] This interaction is suggested to involve critical thiol groups on the ANT. []

Q3: What are the downstream consequences of this compound binding to ANT?

A3: this compound binding to ANT induces the opening of the mitochondrial permeability transition pore (mPTP). [, ] This leads to a cascade of events, including:

  • Increased reactive oxygen species (ROS) production: [, ]
  • Oxidation of unsaturated fatty acids in the mitochondrial membrane: []
  • Cytochrome c release from the inner mitochondrial membrane: []

Q4: Does the effect of this compound on ANT depend on other factors?

A4: Research suggests that the impact of this compound on ANT and subsequent mPTP opening is influenced by membrane fluidity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H40O7, and its molecular weight is 416.57 g/mol. [, , , ]

Q6: Are there spectroscopic data available to confirm the structure of this compound?

A6: Yes, the structure of this compound has been confirmed using techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q7: Has this compound been explored for its detergent properties?

A7: Yes, research has investigated the detergent properties of different sodium salts of this compound (mono-, di-, and trisodium salts). []

Q8: How do the detergent properties of this compound salts compare to synthetic detergents?

A8: Monosodium this compound exhibits strong surface tension lowering abilities, while di- and trisodium salts demonstrate significant calcium binding capacity, surpassing some synthetic detergents in hard water conditions. []

Q9: Does this compound exhibit any known catalytic activities?

A9: While not a catalyst itself, this compound competitively inhibits the enzyme aconitase, a key enzyme in the citric acid cycle. []

Q10: Have computational methods been employed in this compound research?

A10: While specific computational studies on this compound itself are limited in the provided research, computational tools can be valuable for investigating its interactions with ANT, potential for modifications, and predicting its properties. [, ]

Q11: How do structural modifications of this compound affect its activity?

A11: Modifying this compound by introducing an additional alkyl chain can alter its self-assembling properties in solution, leading to the formation of vesicles rather than other aggregates like micelles. [] This suggests that even minor structural changes can impact its biological activity.

Q12: Are there specific challenges related to the stability and formulation of this compound?

A12: While specific data on the stability of this compound is limited in the provided research, formulating amphipathic molecules like this compound often requires strategies to enhance its solubility and stability in various media. [, ]

Q13: Are there specific SHE regulations regarding the handling and use of this compound?

A13: While specific regulations for this compound are not mentioned in the provided research, as with all chemical substances, handling this compound necessitates following general laboratory safety practices and consulting relevant safety data sheets. [, , , ]

Q14: Has this compound shown efficacy in any in vitro or in vivo models?

A15: this compound has demonstrated inhibitory effects on the growth of Crithidia fasciculata, a model organism for studying trypanosomatid parasites. [] It also exhibits specific inhibition of α-glycerophosphate dehydrogenase, an enzyme crucial for energy metabolism in trypanosomes. [, ]

Q15: What is known about the toxicity and safety profile of this compound?

A17: While this compound has historically been used for medicinal purposes, detailed toxicological studies are limited in the provided research. [] Further investigation is necessary to establish its safety profile, particularly for long-term use.

Q16: Are there strategies to improve the delivery of this compound to specific targets?

A18: this compound's amphipathic nature allows exploration of various drug delivery systems, such as liposomes or nanoparticles, to enhance its solubility, stability, and targeted delivery. [, ]

Q17: What analytical techniques are employed to characterize and quantify this compound?

A17: Common methods include:

  • Chromatographic techniques: Gas chromatography (GC) and thin-layer chromatography (TLC) for separation and identification. [, ]
  • Spectroscopic methods: IR and NMR spectroscopy for structural analysis. [, , ]
  • Mass spectrometry (MS): For determining molecular weight and structural information. []

Q18: Is there information available regarding the environmental impact and degradation of this compound?

A21: Specific data on the environmental fate of this compound is limited in the provided research. Evaluating its potential for bioaccumulation, persistence, and toxicity to various organisms is crucial for understanding its environmental impact. []

Q19: How do the dissolution and solubility properties of this compound vary in different media?

A22: As an amphipathic molecule, this compound's solubility is expected to be influenced by the polarity of the solvent. Formulating it for improved solubility in aqueous environments is crucial for enhancing its bioavailability and therapeutic potential. [, ]

Q20: What measures are taken to validate analytical methods and ensure quality control during this compound research and development?

A23: Validating analytical methods (e.g., accuracy, precision, specificity) and implementing robust quality control procedures throughout the research, development, and manufacturing processes are essential to guarantee reliable and reproducible results. [, ]

Q21: Does this compound elicit any immunological responses or possess immunomodulatory properties?

A24: Specific information on the immunogenicity of this compound is not detailed in the provided research. Investigating its potential to activate or suppress immune cells and pathways is crucial for understanding its broader biological effects and potential therapeutic applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.